3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione
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Overview
Description
3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione is a synthetic organic compound belonging to the quinolinedione family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with chlorinated quinoline precursors under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure purity and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1,3-diphenyl-2,4(1H,3H)-quinolinedione: Lacks the chloro substituent but shares a similar core structure.
3-bromo-1,3-diphenyl-2,4(1H,3H)-quinolinedione: Contains a bromine atom instead of chlorine.
3-methyl-1,3-diphenyl-2,4(1H,3H)-quinolinedione: Features a methyl group in place of the chloro group.
Uniqueness
3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione is unique due to the presence of the chloro substituent, which can influence its reactivity, biological activity, and physical properties. This makes it a valuable compound for specific applications where these characteristics are desired.
Properties
IUPAC Name |
3-chloro-1,3-diphenylquinoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO2/c22-21(15-9-3-1-4-10-15)19(24)17-13-7-8-14-18(17)23(20(21)25)16-11-5-2-6-12-16/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCLTGCKIYITMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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